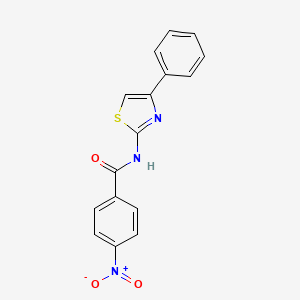

4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-15(12-6-8-13(9-7-12)19(21)22)18-16-17-14(10-23-16)11-4-2-1-3-5-11/h1-10H,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSUVHOZHQEGJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide typically involves the reaction of 4-nitrobenzoic acid with 4-phenylthiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Reduction: 4-Amino-N-(4-phenyl-thiazol-2-yl)-benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones of the thiazole ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

Biology: Investigated for its antibacterial and antifungal properties.

Medicine: Studied for its potential anticancer properties

Industry: Potential applications in the development of new antimicrobial agents and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide involves its interaction with specific molecular targets and pathways:

Antibacterial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Antiparasitic Activity: Comparison with NTB

The closest analogue, 4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB) , differs by having a nitro group at the 5-position of the thiazole ring instead of a phenyl group. NTB exhibits potent activity against kinetoplastid parasites:

- In vitro IC₅₀ values: Trypanosoma cruzi: 7.8 µM (NTB) vs. 18.5 µM (nitazoxanide, parent drug) Leishmania mexicana: 6.2 µM (NTB) vs. 12.4 µM (tizoxanide, metabolite) .

Structural Implications :

Anti-Inflammatory Activity: Comparison with N-(4-Phenyl-1,3-Thiazol-2-yl)Benzamide Derivatives

A series of N-(4-phenyl-1,3-thiazol-2-yl)benzamide derivatives (e.g., 4-chloro and 3-trifluoromethyl substitutions) were synthesized and tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model:

Structural Implications :

Structure-Activity Relationships (SAR)

- Thiazole Substituents :

- Benzamide Substituents :

Key Research Findings

- NTB outperforms nitazoxanide in vitro against T. cruzi and L. mexicana, suggesting nitro positioning is critical for antiparasitic activity .

- 4-Phenyl-thiazole derivatives show negligible antiparasitic activity but significant anti-inflammatory effects, highlighting substituent-dependent biological targeting .

- Synthetic Flexibility : The thiazolide scaffold allows modular substitutions, enabling optimization for diverse therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, and how can reaction conditions be controlled to improve yield?

- The synthesis typically involves multi-step reactions, starting with the preparation of a thiazole intermediate. For example, 4-phenylthiazole-2-amine can be synthesized via condensation of α-haloketones with thiourea derivatives under reflux in ethanol (70–80°C, 6–8 hours) . Subsequent acylation with 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine as a base, yields the target compound. Key factors include maintaining anhydrous conditions, controlling temperature to prevent side reactions, and purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): and NMR are critical for verifying substituent positions. For instance, the nitro group’s electron-withdrawing effect deshields adjacent protons, causing distinct shifts (e.g., aromatic protons at δ 8.2–8.4 ppm) .

- Infrared (IR) Spectroscopy: Peaks at ~1520 cm (NO asymmetric stretch) and ~1680 cm (amide C=O stretch) confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS): Provides exact mass confirmation (e.g., [M+H] at m/z 366.0652 for CHNOS) .

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

- The nitro group is a strong electron-withdrawing moiety, polarizing the benzamide ring and enhancing electrophilic substitution resistance. This property stabilizes the compound during storage but may reduce reactivity in nucleophilic acyl substitution reactions. Computational studies (e.g., DFT calculations) can quantify charge distribution and predict sites for functionalization .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). For example, a study showing IC values of 12 µM in HeLa cells versus 35 µM in MCF-7 cells highlights the need for standardized protocols . Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and confirm compound stability under assay conditions via HPLC .

Q. How can molecular docking be applied to predict the compound’s interaction with tyrosine kinase targets?

- Use software like AutoDock Vina to model the compound’s binding to ATP-binding pockets. Key steps:

- Prepare the protein structure (PDB ID: 1XKK) by removing water molecules and adding polar hydrogens.

- Define the grid box to encompass the active site (e.g., coordinates x=15, y=10, z=20).

- Analyze hydrogen bonds between the amide group and kinase residues (e.g., Glu883) and π-π stacking between the thiazole ring and Phe1047 .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

- Conduct accelerated stability studies in PBS (pH 7.4) at 37°C over 72 hours. Monitor degradation via LC-MS and identify byproducts (e.g., nitro group reduction to amine). Include controls with antioxidants (e.g., ascorbic acid) to assess oxidative degradation pathways .

Q. How can structure-activity relationship (SAR) studies be optimized to improve anticancer potency?

- Systematically modify substituents:

- Replace the nitro group with electron-donating groups (e.g., -OCH) to alter cellular uptake.

- Introduce halogen atoms at the phenyl ring’s para position to enhance lipophilicity and target binding.

- Evaluate derivatives using a panel of kinase assays (e.g., EGFR, VEGFR2) to identify selectivity patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.